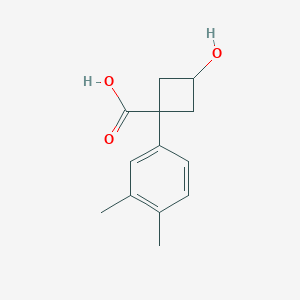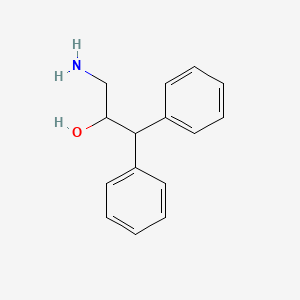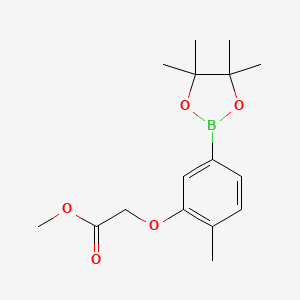
(1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol is an organic compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 4-bromo-2-fluorophenyl substituent on the cyclopropyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol typically involves the reaction of 4-bromo-2-fluorobenzyl bromide with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
(1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (1-(4-Bromo-2-fluorophenyl)cyclopropyl)ketone.
Reduction: Formation of (1-(4-Bromo-2-fluorophenyl)cyclopropyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to induce a biological response .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-2-fluorophenyl)methanol: Similar structure but lacks the cyclopropyl group.
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: Contains a cyclopropyl group but differs in the position of the bromine and fluorine atoms.
Uniqueness
(1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol is unique due to the presence of both a cyclopropyl group and a methanol moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H10BrFO |
|---|---|
Peso molecular |
245.09 g/mol |
Nombre IUPAC |
[1-(4-bromo-2-fluorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H10BrFO/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5,13H,3-4,6H2 |
Clave InChI |
ZIYKSESFYRCWBH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)C2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


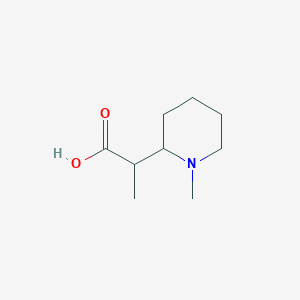
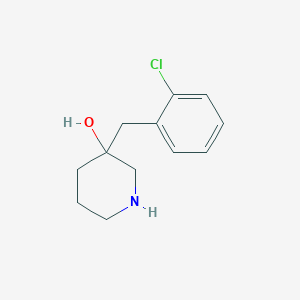
![2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B13592043.png)
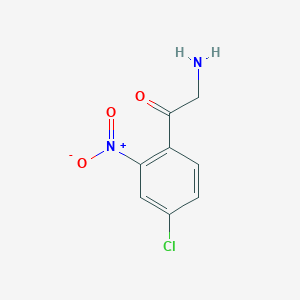
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)



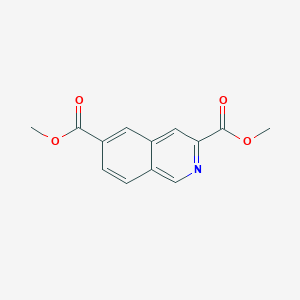
![6'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one](/img/structure/B13592084.png)
![N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13592088.png)
